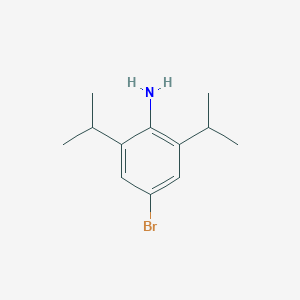

4-Bromo-2,6-diisopropylaniline

説明

Significance of Sterically Hindered Anilines in Organic Synthesis and Materials Science

Sterically hindered anilines are a class of organic compounds that are of considerable importance in both organic synthesis and materials science due to the kinetic stabilization they provide to reactive centers. rsc.org The bulky substituents ortho to the amine group create a sterically crowded environment that can control reactivity and stabilize otherwise unstable chemical species. rsc.org

In organic synthesis, the synthesis of sterically hindered anilines has been a significant challenge. acs.orgnih.govfigshare.comresearchgate.net Their development is crucial as they are precursors to a wide variety of ligands used in catalysis. rsc.org For instance, sterically demanding ligands are essential in coordination and organometallic chemistry for creating catalysts with specific activities and selectivities. rsc.orgnih.gov The steric bulk can influence the coordination geometry around a metal center, thereby tuning the catalytic properties for specific transformations. rsc.org Copper-catalyzed C-N coupling reactions, for example, often face challenges with sterically demanding substrates, highlighting the need for specialized ligands derived from hindered anilines to facilitate these difficult couplings. nih.gov

In materials science, sterically hindered anilines are incorporated into polymers and other materials to influence their properties. The bulky groups can affect polymer chain packing and intermolecular interactions, which in turn impacts the material's thermal stability, solubility, and mechanical properties. researchgate.net For example, diimine catalysts derived from hindered anilines are used in olefin polymerization, where the ligand structure has a significant impact on the catalytic activity and the properties of the resulting polymer. researchgate.netnih.gov

Overview of Academic Research Trajectories for 4-Bromo-2,6-diisopropylaniline

Academic research on this compound primarily focuses on its utility as a synthetic intermediate for creating more complex molecular architectures. Its synthesis is typically achieved through the bromination of 2,6-diisopropylaniline (B50358). prepchem.comgoogle.com One documented method involves reacting 2,6-diisopropylaniline with bromine in methanol (B129727) to yield the desired product. Another approach involves the bromination of 2,6-diisopropylaniline hydrochloride in a solvent like cyclohexane (B81311) or 1,2-dichloroethane (B1671644), which can produce the hydrobromide salt of the final product in high yield. prepchem.comgoogle.com

The primary research application of this compound is as a precursor in the synthesis of ligands for transition-metal catalysts. For example, it has been used in the synthesis of (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline, a diimine ligand. researchgate.netnih.gov This type of ligand is known to be important for late-transition-metal catalysts used in olefin polymerization. researchgate.net The synthesis involves a condensation reaction between this compound and 2,3-butanedione (B143835). nih.gov The bulky 2,6-diisopropylphenyl groups and the para-bromo substituent on this ligand are critical for tuning the electronic and steric properties of the resulting metal complex, which in turn influences its catalytic performance. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQRHTYPYQPBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472464 | |

| Record name | 4-Bromo-2,6-diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80058-84-0 | |

| Record name | 4-Bromo-2,6-diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-diisopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2,6 Diisopropylaniline and Its Derivatives

Regioselective Bromination of 2,6-Diisopropylaniline (B50358) Hydrohalides

The direct bromination of 2,6-diisopropylaniline can lead to a mixture of products due to the high reactivity of the aniline (B41778) ring. To achieve selective bromination at the para-position, the use of 2,6-diisopropylaniline hydrohalides has proven to be an effective strategy. This approach leverages the deactivating effect of the protonated amino group to direct the incoming electrophile, bromine, to the 4-position.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of 4-bromo-2,6-diisopropylaniline has been optimized through various methods to enhance yield and purity. A key strategy involves the careful control of reaction conditions during the bromination of 2,6-diisopropylaniline.

One patented method describes the bromination of 2,6-dialkylaniline hydrohalides, which offers high regioselectivity. A process for preparing this compound hydrobromide in nearly quantitative yield has been developed by brominating 2,6-diisopropylaniline hydrochloride in an inert organic solvent. google.com For instance, adding bromine to a suspension of 2,6-diisopropylaniline hydrochloride in 1,2-dichloroethane (B1671644) at 0°C resulted in a 97% yield of the corresponding hydrobromide salt. google.com Another example using cyclohexane (B81311) as the solvent at a higher temperature (70°C) also produced the hydrobromide in near-quantitative yield (99.9%) and high purity (98.7%). google.com

Alternatively, high yields have been achieved using N-bromosuccinimide (NBS) as the brominating agent in dimethylformamide (DMF). This method provides the target compound in a 97% yield after vacuum distillation. Another approach involves the dropwise addition of bromine to a solution of 2,6-diisopropylaniline in methanol (B129727), which, after workup and purification, affords this compound in a 79% yield.

The table below summarizes various optimized reaction conditions for the synthesis of this compound.

| Brominating Agent | Solvent | Starting Material | Temperature | Yield | Purity | Reference |

| Bromine | 1,2-dichloroethane | 2,6-diisopropylaniline hydrochloride | 0°C | 97% | - | google.com |

| Bromine | Cyclohexane | 2,6-diisopropylaniline hydrochloride | 70°C | 99.9% | 98.7% | google.com |

| N-Bromosuccinimide | DMF | 2,6-diisopropylaniline | 0°C to RT | 97% | - | |

| Bromine | Methanol | 2,6-diisopropylaniline | Room Temp | 79% | - |

Mechanistic Investigations of Selective Para-Bromination Pathways

The selective para-bromination of 2,6-diisopropylaniline is governed by the steric and electronic effects of the substituents on the aniline ring. The two bulky isopropyl groups at the ortho positions (2 and 6) effectively block these sites from electrophilic attack. This steric hindrance is a primary factor directing the incoming bromine electrophile to the less hindered para-position (4-position).

Furthermore, in acidic media, the aniline's amino group is protonated to form an anilinium ion. This anilinium group is deactivating and meta-directing. However, due to the significant steric hindrance from the isopropyl groups, the meta-positions (3 and 5) are also shielded, reinforcing the preference for substitution at the para-position. The process of brominating 2,6-dialkylaniline hydrohalides in an inert solvent has been shown to yield 4-bromo-2,6-dialkylaniline hydrobromides in almost quantitative amounts, highlighting the efficiency of this regioselective pathway. google.com While the bromination of some 2,6-dialkylanilines, like 2,6-dimethylaniline, can produce by-products such as the 3-bromo derivative in strongly acidic medium, the bulky isopropyl groups in 2,6-diisopropylaniline enhance the selectivity for the 4-position. google.com

N-Substitution and Functionalization Strategies of the Aniline Moiety

The aniline moiety of this compound can be further functionalized through N-substitution reactions. For instance, reactions with methyl iodide in dimethylformamide (DMF) in the presence of potassium carbonate lead exclusively to the N,N-dimethylated product. researchgate.net In contrast, heating this compound with methyl iodide without a solvent can yield the N-methyl derivative. researchgate.net These N-substituted derivatives are valuable in various applications, including as photoinitiators. researchgate.net

The compound can also be used to synthesize more complex structures. For example, it is a precursor in the synthesis of (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline. researchgate.net Additionally, it has been used in the preparation of ligands for metal complexes, such as those involving copper(I). researchgate.net

Green Chemistry Approaches in this compound Synthesis

Efforts to develop more environmentally friendly synthetic routes are ongoing. One approach focuses on the use of less hazardous reagents and solvents. For example, a copper-catalyzed oxidative bromination of anilines using sodium bromide as the bromine source and sodium persulfate as the oxidant in a mixture of acetonitrile (B52724) and water has been reported as a more practical and greener alternative to traditional methods. sci-hub.se While this specific method was demonstrated on other anilines, its principles could potentially be adapted for the synthesis of this compound.

Another green approach involves the use of milder brominating agents. The use of N-bromosuccinimide (NBS) in place of elemental bromine can be considered a step towards greener synthesis, as it is a solid and easier-to-handle reagent. ambeed.com

Multistep Synthesis Routes to Complex Molecular Architectures

This compound is a versatile intermediate for constructing complex molecules. Its bromine atom allows for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. acs.org The bulky diisopropylphenyl group is often employed to create sterically demanding environments in ligands for transition metal catalysts. acs.orgrsc.org

For example, it has been used in the synthesis of ligands for ruthenium(II) complexes used in one-pot quinoline (B57606) synthesis. chemrxiv.org It also serves as a starting material for preparing 2,6-diisopropyl-4-phenoxyaniline, an important intermediate for pesticides like diafenthiuron. google.com Furthermore, this compound is a precursor for the synthesis of complex heterocyclic structures, such as those used in the development of nanographenes and other polycyclic aromatic compounds. acs.org

4 Bromo 2,6 Diisopropylaniline As a Versatile Precursor for Ligand Synthesis

Schiff Base Ligands Derived from 4-Bromo-2,6-diisopropylaniline

Schiff base ligands, formed through the condensation of a primary amine with an aldehyde or ketone, are among the most widely studied classes of ligands in coordination chemistry. The use of this compound as the amine precursor imparts significant steric bulk around the resulting imine nitrogen, which can influence the coordination geometry and stability of metal complexes.

Synthesis of Monotopic and Multitopic Schiff Bases

The synthesis of Schiff bases from this compound generally involves a straightforward condensation reaction with a suitable carbonyl compound, often in a refluxing alcoholic solvent. nih.gov This reaction can be catalyzed by the addition of a few drops of acid.

Monotopic Schiff bases are typically formed by the 1:1 condensation of this compound with a mono-aldehyde or mono-ketone. For instance, the reaction with salicylaldehyde (B1680747) derivatives would yield bidentate ligands with an {N, O} donor set. While specific examples for this compound are not extensively detailed in the provided search results, the general synthesis is well-established for other substituted anilines. nih.govresearchgate.net

Multitopic Schiff bases , which can coordinate to multiple metal centers, can be synthesized by using dialdehydes or diketones. For example, the condensation of two equivalents of this compound with one equivalent of a dialdehyde, such as terephthalaldehyde, would result in a tetradentate ligand capable of bridging two metal centers. A general method for synthesizing such ligands involves refluxing the reactants in an ethanolic solution. nih.gov

A representative synthesis for a monotopic Schiff base is the reaction of this compound with a substituted salicylaldehyde:

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |

| This compound | Substituted Salicylaldehyde | Ethanol | Reflux | Monotopic Schiff Base |

Structural Elucidation and Conformational Analysis of Schiff Base Ligands

The structural analysis of Schiff base ligands derived from bulky anilines is crucial for understanding their coordination behavior. X-ray crystallography is a powerful tool for determining the solid-state structure, including bond lengths, bond angles, and torsional angles.

For example, in a related diimine ligand derived from the condensation of 2,3-butanedione (B143835) with this compound, the resulting structure, C₂₈H₃₈Br₂N₂, is centrosymmetric. The molecule adopts a trans-conformation about the central C-C bond of the butanediylidene backbone. A key structural feature is the significant dihedral angle of 78.23(3)° between the plane of the aryl ring and the 1,4-diazabutadiene mean plane. This large twist is a direct consequence of the steric hindrance imposed by the ortho-diisopropyl groups, which prevents coplanarity.

N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes have emerged as a dominant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the ability to form robust bonds with metal centers. google.comnanobioletters.com The steric and electronic properties of NHCs can be readily tuned by modifying the substituents on the nitrogen atoms.

Synthesis of NHC-Type Ligands from this compound

The synthesis of NHC ligands typically begins with the preparation of an imidazolium (B1220033) or related azolium salt, which serves as the stable precursor to the free carbene. For NHC ligands incorporating the 4-bromo-2,6-diisopropylphenyl group, the synthesis would start with the reaction of this compound with glyoxal (B1671930) and an aldehyde, followed by cyclization and quaternization.

A general route to an imidazolium salt involves the condensation of two equivalents of the aniline (B41778) with glyoxal to form a diimine, which is then reacted with an orthoformate and an acid to form the imidazolium salt. While a specific synthesis starting from this compound is not detailed in the provided results, this general methodology is widely applied.

| Step | Reactants | Reagents | Product |

| 1 | This compound, Glyoxal | Acid catalyst | N,N'-bis(4-bromo-2,6-diisopropylphenyl)ethanediimine |

| 2 | Diimine from Step 1 | Triethyl orthoformate, Ammonium tetrafluoroborate | 1,3-bis(4-bromo-2,6-diisopropylphenyl)imidazolium tetrafluoroborate |

Deprotonation of the resulting imidazolium salt with a strong base yields the free NHC, which can then be coordinated to a metal center. google.com

Role of Bulky Anilines in NHC Complex Stability and Reactivity

The use of bulky anilines like 2,6-diisopropylaniline (B50358) and, by extension, this compound is a cornerstone of modern NHC chemistry. wikipedia.org The steric bulk of the N-aryl substituents is crucial for several reasons:

Kinetic Stabilization: The bulky groups shield the reactive carbene carbon, preventing dimerization and decomposition pathways, which allows for the isolation of free NHCs in some cases. google.com

Enhanced Complex Stability: The steric hindrance provided by the bulky wingtip groups envelops the metal center, protecting it from decomposition and promoting the stability of the resulting metal-NHC complex. nanobioletters.com

Influence on Reactivity: The steric environment created by the NHC ligand can significantly impact the reactivity of the metal center. It can promote reductive elimination and prevent the formation of undesired bridged-dimer species, thereby enhancing catalytic turnover frequencies. The introduction of a bromo-substituent on the aryl ring also electronically modifies the ligand, which can fine-tune the catalytic activity of the metal complex.

The development of [(NHC)PdCl₂(aniline)] complexes has highlighted the utility of anilines as stabilizing ligands in their own right, offering a broad scope for tuning the electronic and steric properties of palladium-NHC catalysts for cross-coupling reactions. nih.govuni.lu

Diimine Ligands and Other Nitrogen-Donor Systems

Beyond Schiff bases, this compound is a precursor to other important classes of nitrogen-donor ligands, most notably α-diimines. These ligands are typically synthesized through the condensation of two equivalents of the aniline with an α-diketone, such as 2,3-butanedione or benzil.

The reaction of this compound with 2,3-butanedione yields a diimine ligand. The crystal structure of this ligand reveals a centrosymmetric molecule with a trans-conformation. The significant steric bulk of the 2,6-diisopropylphenyl groups forces the aryl rings to be nearly perpendicular to the diimine backbone, as evidenced by a large dihedral angle. This structural feature is critical in defining the coordination pocket available for a metal ion.

The synthesis of such diimine ligands is generally straightforward, involving the acid-catalyzed condensation of the aniline and the diketone in a suitable solvent like ethanol.

| Reactant 1 (2 equiv.) | Reactant 2 (1 equiv.) | Catalyst | Product |

| This compound | 2,3-Butanedione | Acetic Acid | N,N'-bis(4-bromo-2,6-diisopropylphenyl)-2,3-butanediimine |

These diimine ligands, with their tunable steric and electronic properties, are valuable in the construction of coordination complexes with a range of transition metals, finding applications in catalysis and materials science.

Synthesis of Diazabutadiene and Indigo (B80030) Diimine Derivatives

The primary amine functionality of this compound allows for its straightforward conversion into various diimine ligands through condensation reactions.

Diazabutadiene Derivatives

A prominent example is the synthesis of 1,4-bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene. This is achieved through the acid-catalyzed condensation of this compound with glyoxal. nih.gov In a typical procedure, two equivalents of the aniline are reacted with a 40% aqueous solution of glyoxal in methanol (B129727), with a few drops of formic acid as a catalyst. The reaction mixture is stirred at room temperature for 24 hours, leading to the precipitation of the desired diazabutadiene (DAB) ligand. nih.gov

These 1,4-diaza-1,3-butadiene (DAB) ligands incorporating bulky N-substituents are valued as adaptable platforms in chemistry. nih.gov The resulting ligand, C₂₆H₃₄Br₂N₂, possesses a molecular structure where the molecule is situated on a crystallographic inversion center, resulting in the two imine groups being in a s-trans configuration. nih.govnih.gov The dihedral angle between the central diazabutadiene unit and the attached phenyl ring is substantial, measured at 88.4 (7)°. nih.govnih.gov

Table 1: Crystal Data and Structure Refinement for 1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene | Parameter | Value | | :--- | :--- | | Empirical Formula | C₂₆H₃₄Br₂N₂ | | Formula Weight | 534.37 | | Crystal System | Monoclinic | | Space Group | P2₁/c | | a (Å) | 8.961 (3) | | b (Å) | 17.848 (7) | | c (Å) | 8.620 (3) | | β (°) ** | 104.260 (11) | | **Volume (ų) ** | 1336.2 (8) | | **Z | 2 | | Radiation | Mo Kα | | Temperature (K) | 300 | | Data sourced from reference nih.gov |

Indigo Diimine Derivatives

While direct synthesis from this compound is not extensively documented in the provided literature, a robust method for preparing N,N'-diaryl diimine derivatives of indigo has been established using the non-brominated analogue, 2,6-diisopropylaniline. rsc.org This "Nindigo" synthesis involves a titanium(IV)-mediated double-condensation reaction. In this procedure, 2,6-diisopropylaniline is reacted with indigo in the presence of titanium tetrachloride (TiCl₄) and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a high-boiling solvent like bromobenzene (B47551) at reflux. rsc.org This methodology is effective for various sterically hindered anilines and could foreseeably be adapted for this compound to produce the corresponding brominated indigo diimine ligand.

Table 2: Characterization Data for Indigo-N,N′-bis(2,6-diisopropylphenyl)diimine | Analysis | Data | | :--- | :--- | | ¹H NMR (CD₂Cl₂, ppm) | δ = 1.25 (d, 24H, CH₃), 3.05 (sept, 4H, CH), 6.84 (t, 2H), 7.02 (d, 2H), 7.15 (t, 2H), 7.25 (d, 4H), 7.42 (d, 4H) | | ¹³C{¹H} NMR (CD₂Cl₂, ppm) | δ = 23.5 (CH₃), 28.6 (CH), 114.7, 120.3, 121.2, 123.4, 125.4, 129.2, 135.5 (QC), 147.0 (QC), 149.7 (QC) | | HRMS (m/z) | Calculated for [M+H]⁺ C₃₈H₄₃N₄: 555.3539; Found: 555.3533 | | Data sourced from reference rsc.org |

Coordination Chemistry of Diimine Ligands with Transition Metals

The diimine ligands synthesized from this compound and its analogues are highly effective in stabilizing transition metal complexes, leading to applications in catalysis.

Diazabutadiene (DAB) Ligand Complexes

DAB ligands are widely employed in the coordination chemistry of d-block metals. nih.gov Their steric and electronic properties can be fine-tuned by modifying the N-aryl substituents. researchgate.net The ligand 1,4-bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene serves as a precursor for creating more complex ligand systems. For instance, it has been used to synthesize an N-heterocyclic carbene (NHC) ligand, which subsequently formed a catalytically active cationic (η³-allyl)(NHC)palladium complex. nih.govresearchgate.net Such complexes are of significant interest in fields like olefin polymerization catalysis. nih.govresearchgate.net

Indigo Diimine Ligand Complexes

Indigo diimine derivatives, or "Nindigos," function as redox-active, non-innocent bridging ligands. rsc.org Their unique structure allows them to bind to two metal centers, facilitating electronic communication between them. The coordination chemistry of these ligands has been explored, demonstrating their ability to support bimetallic structures and participate in redox processes, which is a valuable feature for developing catalysts for multi-electron transformations. rsc.org Related di-azomethine Schiff-base ligands derived from bulky anilines have been successfully complexed with metals like cobalt(II) and nickel(II), and these complexes have shown catalytic activity in the ring-opening polymerization of cyclic esters such as ε-caprolactone. chemrestech.com

Applications in Catalysis and Organometallic Chemistry

Transition Metal Complexes with 4-Bromo-2,6-diisopropylaniline-Derived Ligands

Ligands derived from this compound, especially N-heterocyclic carbenes (NHCs), have been successfully incorporated into complexes with a variety of transition metals. The bulky nature of these ligands is a key feature, providing steric shielding to the metal center, which can promote selectivity and stabilize reactive intermediates. rsc.orgnih.gov This section will delve into the synthesis, structural features, and catalytic applications of such complexes involving iridium, nickel, and silver.

The synthesis of transition metal complexes with ligands derived from this compound typically involves the initial formation of an imidazolium (B1220033) salt precursor from the parent aniline (B41778). This salt is then used to generate the N-heterocyclic carbene (NHC) ligand, which can be subsequently coordinated to the desired metal center.

Iridium Complexes: The synthesis of NHC-iridium(III) complexes can be achieved through the use of silver-NHC complexes as transmetalation agents. acs.org Anionic NHC ligands derived from N-iminoimidazolium ylides have been successfully used to create a library of NHC-iridium(III) complexes. acs.org The synthesis often involves the reaction of an imidazolium ylide with a silver source like silver(I) oxide, followed by reaction with an iridium precursor such as [IrCp*Cl₂]₂. acs.org Characterization of these complexes is typically performed using NMR spectroscopy and high-resolution mass spectrometry. acs.org Chiral iridium(I) NHC complexes have also been synthesized and have shown effectiveness in asymmetric catalysis. nih.gov The structure of these complexes is crucial for their catalytic activity, with factors like the steric bulk of the N-aryl group on the NHC ligand playing a significant role. acs.org

Nickel Complexes: Well-defined and air-stable Nickel-NHC complexes have been synthesized, particularly those bearing bulky and flexible ligands derived from anilines. nih.gov The synthesis of these complexes can be achieved through methods like the peralkylation of anilines to form the NHC ligand precursor. nih.gov For instance, [Ni(NHC)(η⁵-Cp)Cl] complexes have been prepared and have shown high reactivity in cross-coupling reactions. nih.gov The structure of these nickel complexes, which can be determined by X-ray crystallography, often reveals the significant steric influence of the bulky NHC ligands. researchgate.net This steric hindrance can lead to the formation of catalytically active unsaturated species and stabilize unusual oxidation states of nickel, such as Ni(I). researchgate.net

Silver Complexes: Silver(I)-NHC complexes are readily synthesized by reacting the corresponding imidazolium salt with a silver source, such as silver(I) oxide. nih.govmdpi.com These complexes have been extensively studied, not only as catalysts but also as transmetalation agents for the synthesis of other metal-NHC complexes. ohiolink.edu The crystal structures of silver-NHC complexes can vary significantly, from mononuclear species to coordination polymers. nih.govnih.gov For example, a bromo[1,3-diethyl-4,5-bis(4-fluorophenyl)imidazol-2-ylidene]silver(I) complex was found to form a three-dimensional coordination polymer. nih.gov The coordination geometry around the silver(I) ion in these complexes is often linear, but can be influenced by the nature of the ligands and counter-ions. nih.gov

| Metal | Typical Precursors | Synthesis Method | Structural Features | References |

|---|---|---|---|---|

| Iridium | [IrCp*Cl₂]₂, Ag(I)-NHC | Transmetalation from Ag(I)-NHC complexes | Octahedral or square-planar geometry; steric bulk influences activity | acs.orgnih.gov |

| Nickel | Ni(COD)₂, Ni(PPh₃)₂Br₂ | Direct reaction with NHC or transmetalation | Often four-coordinate; bulky NHCs stabilize low oxidation states | nih.govresearchgate.netnih.gov |

| Silver | Ag₂O, AgBF₄ | Reaction of imidazolium salt with silver oxide | Can form mononuclear, dinuclear, or polymeric structures | nih.govnih.govnih.gov |

The transition metal complexes bearing ligands derived from this compound exhibit significant catalytic activity in a variety of important organic reactions. The bulky and electron-donating nature of these ligands plays a pivotal role in enhancing the efficiency and selectivity of the catalytic processes.

Complexes of first-row transition metals, such as nickel and manganese, featuring N-heterocyclic carbene (NHC) ligands have emerged as effective catalysts for hydrogenation reactions. mdpi.comnih.gov The strong σ-donating ability of NHC ligands, which can be synthesized from anilines like this compound, is crucial for their catalytic performance. rsc.org

Nickel(II)-NHC complexes have been successfully employed for the catalytic hydrogenation of ketones under mild conditions, using silanes as the reducing agent. mdpi.com For instance, a pendent-type nickel complex, Ni(NHC)₂₂, has been used to catalyze the hydrogenation of 2-acetylpyridine (B122185) to its corresponding alcohol. mdpi.com The steric bulk of the NHC ligand can influence the regioselectivity of the hydrogenation process, for example in the hydronickelation of alkenes. rsc.org

Iridium complexes with primary amine-functionalized NHC ligands have also demonstrated high activity in the H₂-hydrogenation of ketones like acetophenone. scholaris.ca The presence of both the NHC and amine functionalities in the ligand appears to be beneficial for the catalytic activity.

| Catalyst Type | Substrate | Key Findings | References |

|---|---|---|---|

| Nickel(II)-NHC Complex | 2-Acetylpyridine | Effective hydrogenation to the corresponding alcohol under mild conditions. | mdpi.com |

| Manganese(I)-PCP Pincer Complex | Terminal Alkenes | Efficient conversion to alkanes with low catalyst loading. | nih.gov |

| Iridium(I)-NHC Complex | Acetophenone | Superior catalytic activity compared to related phosphine-amine complexes. | scholaris.ca |

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. youtube.comyoutube.com The development of catalysts that can function in aqueous media under mild conditions is a significant goal in green chemistry. acs.org Palladium complexes with water-soluble ligands, including those derived from anilines, have shown great promise in this area. acs.org

The use of bulky N-heterocyclic carbene (NHC) ligands, which can be synthesized from this compound, has been shown to be effective in Suzuki reactions. nih.gov For example, well-defined [Ni(NHC)(η⁵-Cp)Cl] complexes have been used as highly reactive precatalysts for the Suzuki and Kumada cross-coupling of aryl chlorides and bromides. nih.gov The steric bulk of the NHC ligand is crucial for achieving high catalytic activity. nih.gov

Furthermore, palladium catalysts supported by sterically hindered N-heterocyclic carbene ligands have been shown to promote room-temperature Suzuki coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This highlights the ability of bulky ligands to control the regioselectivity of cross-coupling reactions. Ligand-free conditions have also been found to enhance C4-selectivity in some cases. nih.gov

The nickel-catalyzed α-arylation of ketones is a valuable transformation for the synthesis of α-aryl ketones. rsc.org Nickel complexes bearing bulky N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), which is closely related to ligands derivable from this compound, have proven to be highly effective catalysts for this reaction. researchgate.netrsc.org

These catalytic systems can achieve the intermolecular coupling of aromatic ketones with a variety of aryltrimethylammonium triflates, providing the corresponding α-arylated ketones in good to excellent yields. rsc.org The reaction is typically carried out in the presence of a nickel(0) source like Ni(COD)₂, the NHC precursor (e.g., IPr·HCl), and a base such as lithium tert-butoxide. rsc.org The bulky NHC ligand is believed to stabilize the nickel catalyst and promote the desired C-C bond formation. researchgate.net

The palladium-catalyzed amination of aryl halides, also known as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for the formation of C-N bonds. mit.edu The development of ligands that can facilitate this reaction, particularly with challenging substrates or under mild conditions, is an active area of research. Bulky and electron-rich ligands are often required to promote the key steps of the catalytic cycle, including oxidative addition and reductive elimination. acs.org

While direct examples using ligands from this compound are not prevalent in the provided search results, the principles of ligand design in this field strongly suggest their potential utility. For instance, new dialkyl biheteroaryl phosphine (B1218219) ligands have been developed for the palladium-catalyzed amination of aryl chlorides and bromides with aqueous ammonia, a particularly challenging transformation. escholarship.orgnih.gov These ligands are designed to suppress side reactions and promote the formation of the desired primary arylamine. escholarship.orgnih.gov The steric and electronic properties conferred by the 2,6-diisopropylphenyl moiety, present in ligands derived from the title compound, are precisely the features sought after in catalysts for amination reactions. acs.org

Catalytic Activity in Diverse Organic Transformations

Organocatalysis Utilizing this compound Derivatives

The unique structural and electronic properties of this compound have made it a valuable building block in the development of sophisticated organocatalysts. Its derivatives, particularly those incorporating the naphthalene (B1677914) diimide (NDI) core, have garnered significant attention for their potential in mediating advanced organic transformations.

Design and Synthesis of Naphthalene Diimide (NDI)-Based Organocatalysts

Naphthalene diimides (NDIs) are a class of organic compounds known for their electron-deficient aromatic core, high chemical stability, and favorable photophysical and electrochemical properties. These characteristics make them promising candidates for a variety of applications, including organocatalysis. The synthesis of NDI-based organocatalysts often involves the condensation reaction between 1,4,5,8-naphthalenetetracarboxylic dianhydride and an appropriate amine, such as a derivative of this compound.

The design of these catalysts focuses on tuning their electronic and steric properties to achieve high efficiency and selectivity in specific organic reactions. For instance, the introduction of electron-donating groups to the NDI core can modify the catalyst's redox potentials and light absorption characteristics, which is crucial for photoredox catalysis. The bulky diisopropyl groups on the aniline moiety can provide steric hindrance that influences the stereochemical outcome of a reaction.

A general synthetic route to NDI derivatives involves the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with various p-alkoxy-substituted anilines, resulting in good yields of the desired NDI compounds. bohrium.com Furthermore, monolateral and bilateral sulfur-heterocycle fused NDIs have been successfully synthesized from monobromo and dibromo NDIs through nucleophilic aromatic substitution and subsequent oxidative aromatization. rsc.org This modular approach allows for the fine-tuning of the electronic properties of the resulting NDI-based materials.

Catalytic Performance in Advanced Organic Syntheses

Derivatives of this compound, particularly NDI-based structures, have demonstrated significant potential as organocatalysts in a range of advanced organic syntheses. Their utility often stems from their ability to act as photoredox catalysts, harnessing the energy from visible light to drive chemical transformations.

One notable application is in the α-alkylation of aldehydes. In these reactions, an NDI-based organocatalyst can be photoexcited to initiate a catalytic cycle. For example, the excited state of an NDI catalyst can oxidize an enamine intermediate, formed from the reaction of an aldehyde with a secondary amine co-catalyst, to generate a β-enaminyl radical. nih.gov This radical species can then participate in various bond-forming reactions.

The catalytic efficiency of these NDI systems is influenced by several factors, including the wavelength of light used for irradiation and the specific structure of the NDI catalyst. For instance, core-substituted NDIs with diaminoalkyl groups exhibit absorption in the visible light range (500–650 nm) and have an excited state reduction potential suitable for catalyzing typical organic reactions. beilstein-journals.org Research has shown that the choice of the secondary amine co-catalyst is also critical, with bulkier amines sometimes leading to higher product yields by minimizing side reactions. nih.gov

Furthermore, NDI-based donor-acceptor small molecules have been investigated as metal-free organocatalysts for the photocatalytic reduction of CO2. researchgate.net In these systems, the NDI unit acts as the electron acceptor, and upon photoexcitation, facilitates electron transfer processes that lead to the conversion of CO2 into valuable chemical feedstocks like CO. The efficiency of this process is highly dependent on the redox potentials of the catalyst, which can be precisely tuned through molecular design. researchgate.net

Below is a table summarizing the catalytic performance of select NDI-based organocatalysts in the α-alkylation of 1-octanal.

| Catalyst | Light Source (nm) | Conversion (%) | Product Yield (%) |

| cNDI 6 | 597 | 46 | 43 |

Data sourced from a study on visible light photoredox catalysis. beilstein-journals.org

This table illustrates the potential of NDI-based organocatalysts in mediating challenging organic transformations under mild, light-driven conditions. The ongoing research in this area continues to expand the scope of reactions that can be effectively catalyzed by these versatile molecules.

Advanced Materials Science and Supramolecular Chemistry

Integration into Polymer Architectures

The distinct characteristics of 4-bromo-2,6-diisopropylaniline make it a prime candidate for incorporation into advanced polymer systems. It is instrumental in forming the ligands that surround metal centers in polymerization catalysts and in constructing novel polymer backbones.

The bulky 2,6-diisopropylphenyl group, derived from its corresponding aniline (B41778) precursor, is a cornerstone in the field of N-heterocyclic carbene (NHC) chemistry. These bulky substituents are essential for stabilizing the reactive carbene center. Recent research has shown the on-surface synthesis of "ballbot-type" N-heterocyclic carbene polymers, highlighting the importance of such sterically hindered aniline derivatives. nih.gov The 4-bromo substituent on the aniline provides a reactive site that can be leveraged for polymerization or for grafting the NHC precursors onto surfaces to create these ordered polymeric structures. nih.govgoogle.com

This compound is a key precursor in the synthesis of ligands for catalysts used in producing functional polymers. For instance, it is used in the multi-step preparation of α-diimine nickel(II) complexes. mdpi.com These catalysts are employed in the polymerization of propylene (B89431) to create polypropylene (B1209903) elastomers. mdpi.com Similarly, the aniline is used in condensation reactions to form sterically enhanced 2-imino-6-(1-naphthyl)pyridine ligands. semanticscholar.org These ligands react with organoaluminum compounds to generate catalysts for the highly efficient ring-opening polymerization (ROP) of ε-caprolactone, yielding polycaprolactone, a biodegradable polyester. semanticscholar.org The electronic properties of the N-aryl group, which can be tuned by substituents like the bromo group, directly influence the catalytic activity. semanticscholar.org

| Precursor Ligand System | Metal Center | Polymerization Type | Resulting Polymer | Reference |

| α-Diimine | Nickel (Ni) | Olefin Polymerization | Polypropylene Elastomer | mdpi.com |

| 2-Imino-6-(1-naphthyl)pyridine | Aluminum (Al) | Ring-Opening Polymerization | Polycaprolactone (PCL) | semanticscholar.org |

Development of Functional Materials for Sensors and Electronic Devices

Materials derived from this compound exhibit unique optical and electronic properties that are harnessed for applications in sensors and electronics. The bromo- group facilitates the construction of extended π-conjugated systems and organic-inorganic hybrids.

One notable application is in the creation of naphthalimide-fused dipyrrins, which function as tunable halochromic switches. researchgate.net These materials change color in response to pH variations, with some derivatives exhibiting absorption shifts from the near-infrared (NIR)-I to the NIR-II range upon protonation. researchgate.net This switchable behavior makes them promising candidates for chemical sensors. researchgate.net Furthermore, the development of organic-inorganic hybrid materials, such as arylimido-functionalized polyoxometalate clusters like (nBu4N)2[Mo6O18(L1)] (where L1 is derived from this compound), opens avenues for new functional materials with applications in catalysis and electronics. researchgate.net The charge-transfer interactions between the organic imido ligand and the inorganic molybdate (B1676688) core lead to unique electronic properties. researchgate.net

Design of Energy Transfer Cassettes and Multichromophores

This compound is integral to the modular synthesis of complex, multi-component molecules designed to control and study energy transfer processes. The bromo-functionality is particularly crucial for linking different chromophoric units together.

In the construction of sophisticated energy-transfer cassettes, this compound is used to introduce functionalized imide groups onto porphyrin-ryleneimide hybrid structures. researchgate.netresearchgate.net For example, it is a reagent in the synthesis of bromine-functionalized naphthalimide-fused metalloporphyrins. researchgate.netresearchgate.net The bromine atom on the diisopropylphenyl group serves as a reactive handle for subsequent Suzuki coupling reactions. researchgate.net This allows for the attachment of other chromophores, such as BODIPY (boron-dipyrromethene) units, to create large donor-acceptor assemblies. researchgate.net These rigid, pseudo-tetrahedral structures, with defined distances between the donor and acceptor moieties, are ideal for studying Förster resonance energy transfer (FRET). researchgate.netresearchgate.net The modification of these systems allows for the fine-tuning of their visible and near-infrared absorption properties. researchgate.netresearchgate.net

The synthesis of naphthalimide-fused dipyrrins utilizes anilines to introduce N-aryl substituents that tune the electronic characteristics of the dye. researchgate.netresearchgate.net The use of this compound allows for the creation of a building block that can be further functionalized. These dipyrrins are a novel class of tunable near-infrared (NIR) dyes. researchgate.net Their electronic properties can be modulated by substituting their alpha and meso positions with various aryl groups. researchgate.net This tuning results in materials that act as halochromic switches, where protonation can cause significant bathochromic shifts (exceeding 200 nm) in absorption, effectively switching the dye's activity between the NIR-I and NIR-II windows. researchgate.net Select derivatives also demonstrate a switchable NIR-II photothermal effect, making them interesting for applications that require light-to-heat conversion. researchgate.net

| Compound Class | Key Feature | Functional Application | Reference |

| Porphyrin-Ryleneimide Hybrids | Donor-acceptor cassettes with BODIPY units | Photophysical studies, energy transfer | researchgate.netresearchgate.net |

| Naphthalimide-Fused Dipyrrins | Tunable halochromic switching | Near-Infrared (NIR) Dyes, Photothermal Agents | researchgate.netresearchgate.net |

Supramolecular Assemblies and Investigation of Non-Covalent Interactions

The study of supramolecular assemblies is crucial for understanding how molecules organize in the solid state, which in turn dictates the material properties of a compound. For this compound, the arrangement in the crystal lattice is governed by a variety of non-covalent interactions. While specific crystallographic data for this compound is not extensively detailed in publicly available literature, the behavior of analogous 4-substituted anilines and the principles of halogen bonding provide a strong framework for understanding its potential supramolecular structure.

The key interaction motifs expected to play a role are hydrogen bonding, involving the amine (-NH₂) group, and halogen bonding, involving the bromine atom. The bulky isopropyl groups at the 2 and 6 positions are also expected to exert significant steric influence on the crystal packing.

Detailed Research Findings

Research into similarly structured molecules, particularly other 4-substituted anilines, reveals common patterns of non-covalent interactions that are likely relevant to this compound.

Hydrogen Bonding: The primary hydrogen bond donors are the N-H bonds of the aniline's amino group. These can interact with suitable acceptors on neighboring molecules. In the crystal structures of simpler 4-substituted anilines (like 4-chloroaniline (B138754) and 4-bromoaniline), N−H···N hydrogen bonds are common, leading to the formation of chains or tapes. rsc.org The bromine atom can also act as a weak hydrogen bond acceptor, potentially forming N−H···Br interactions.

Halogen Bonding: The bromine atom on the aromatic ring is a potential halogen bond donor. This occurs due to the phenomenon of the "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite the C-Br covalent bond. nih.govresearchgate.net This positive region can interact favorably with a Lewis base or an electron-rich area on an adjacent molecule, such as a nitrogen atom or an aromatic π-system. Studies on related compounds show that C–X···Cl–Cu (where X = Br) halogen bonding can compete with other interactions to direct the formation of crystal polymorphs. rsc.org

Steric Influence of Isopropyl Groups: The two large isopropyl groups flanking the amine functionality are a defining feature of this compound. These groups are expected to sterically hinder or prevent certain types of crystal packing. For instance, in a closely related but larger derivative, (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline, no hydrogen bonding or aromatic stacking is observed in its crystal structure. researchgate.net This suggests that the significant steric bulk of the diisopropylphenyl groups prevents the molecules from approaching closely enough to form these interactions. A similar, albeit less pronounced, effect can be anticipated for this compound, where the isopropyl groups may prevent π-π stacking of the benzene (B151609) rings and influence the geometry of any hydrogen or halogen bonds that do form.

Based on studies of analogous compounds, the following table presents representative data for the types of non-covalent interactions that could be expected in the crystal structure of this compound.

Interactive Table: Potential Non-Covalent Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Angular Preference (°) | Notes |

| Hydrogen Bond | N-H | N | 2.9 - 3.2 | > 150 | Forms chains or dimers. |

| Hydrogen Bond | N-H | Br | 3.3 - 3.6 | > 140 | Weaker than N-H···N. |

| Halogen Bond | C-Br | N | 3.0 - 3.3 | ~180 | Highly directional σ-hole interaction. |

| Halogen Bond | C-Br | Br | 3.3 - 3.7 | Type I (~180°) or Type II (~90°) | Depends on the orientation of the interacting molecules. |

| C-H···π Interaction | C-H (isopropyl) | π-system (aryl ring) | 2.5 - 2.9 (H to ring centroid) | Variable | A weak, dispersive interaction. |

This table is generated based on typical values observed in related halogenated aniline structures and general principles of non-covalent interactions. Specific values for this compound would require dedicated crystallographic analysis.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and geometric parameters of molecules. eurjchem.com For derivatives of 2,6-diisopropylaniline (B50358), DFT calculations, often at the B3LYP/6-31++G(2d,2p) level of theory, have been used to obtain optimized geometrical structures. eurjchem.comresearchgate.net These theoretical calculations have shown good consistency with experimental data, validating the accuracy of the computational approach. eurjchem.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. thaiscience.info The energy of the HOMO is associated with the ability of a molecule to donate an electron, while the LUMO energy reflects its electron-accepting capability. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger energy gap implies higher stability and lower reactivity. thaiscience.infonsps.org.ng

For related aniline (B41778) derivatives, DFT calculations have been employed to determine these energy values. For instance, studies on similar aromatic amines have shown how substituents influence the HOMO-LUMO gap. thaiscience.info A smaller energy gap suggests that the molecule is more reactive. nsps.org.ng

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Value (eV) |

| EHOMO | -5.97 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 5.12 |

Note: Data is for a related brominated diisopropylphenyl compound and serves as an illustrative example of the types of values obtained from DFT calculations. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nsps.org.ngresearchgate.net The MEP map displays regions of varying electron density, typically color-coded, where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue signifies electron-deficient regions (positive potential) that are prone to nucleophilic attack. nsps.org.ngresearchgate.net Green and yellow areas represent intermediate potential. nsps.org.ng

In studies of aniline derivatives and related compounds, MEP analysis has been used to identify the most reactive sites. nsps.org.ngresearchgate.net For molecules with a prevalence of red, yellow, and green regions, it is suggested that they are more likely to undergo electrophilic attack. nsps.org.ng

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions between orbitals. eurjchem.comresearchgate.net This method investigates charge transfer and delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. The stabilization energy (E2) associated with these interactions quantifies the strength of the electronic delocalization.

For Schiff bases derived from 2,6-diisopropylaniline, NBO analysis has been performed to understand the electronic interactions within the molecule. eurjchem.comresearchgate.net

Prediction of Chemical Reactivity and Selectivity

Computational methods are also employed to predict the chemical reactivity and selectivity of 4-Bromo-2,6-diisopropylaniline. nsps.org.ng By analyzing the electronic properties and the MEP map, researchers can forecast how the molecule will behave in chemical reactions. For example, DFT can be used to predict the pathways of electrophilic aromatic substitution. The HOMO-LUMO gap is a direct indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nsps.org.ng

In Silico Approaches for Bioactivity and Drug Discovery

The potential of this compound and its derivatives as bioactive compounds is being explored through in silico methods. These computational techniques allow for the prediction of a molecule's pharmacological properties, which is a crucial step in the drug discovery process. eurjchem.comresearchgate.net

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties that would make it a likely candidate for an orally active drug. This is often evaluated using rules such as Lipinski's Rule of Five. nsps.org.ng In silico tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. eurjchem.comresearchgate.net

For Schiff bases derived from 2,6-diisopropylaniline, computational analyses have been conducted to predict their drug-likeness and ADME properties. eurjchem.comresearchgate.net These studies help to identify candidates with favorable pharmacokinetic profiles, making them more likely to be successful in further stages of drug development. nsps.org.ng

Table 2: Predicted ADME Properties for a Related Compound

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

Note: This table illustrates the types of parameters assessed in a drug-likeness evaluation based on Lipinski's Rule of Five for a related compound. nsps.org.ng

Molecular Docking and Enzyme Inhibition Studies (e.g., CDK1 and CDK2)

No publicly available data exists for the molecular docking or enzyme inhibition studies of this compound with CDK1 and CDK2.

Investigations into Biological Activity and Pharmaceutical Relevance

Antimicrobial Studies of Schiff Base Complexes

There is no specific information within the search results detailing antimicrobial studies conducted on Schiff base complexes formed directly from 4-Bromo-2,6-diisopropylaniline. Research in this area tends to focus on Schiff bases derived from other substituted anilines, and as such, no findings can be reported for the target compound.

Role as Pharmaceutical Intermediates and Precursors for Bioactive Molecules

The primary and most well-documented role of this compound is as a key intermediate in the synthesis of other chemical compounds. Its utility is noted in the production of agrochemicals and in the formation of specialized organometallic complexes.

A significant application of this compound is in the manufacturing of Diafenthiuron, a thiourea-based insecticide and acaricide. The synthesis process utilizes this compound as a critical precursor.

Beyond its role in agrochemical synthesis, this compound is used to create ligands for complex chemical structures. For instance, it has been used in the facile synthesis of mono- and di-functionalized arylimido hexamolybdates. researchgate.netacs.org In these reactions, it serves as the ligand precursor (L1) which bonds to the molybdenum core. researchgate.netacs.org It is also documented as a starting material for the synthesis of other molecules, such as 3,5-Diisopropyl-4-aminobiphenyl. smolecule.com

The table below summarizes the role of this compound as a documented intermediate.

| End Product/Molecule Class | Role of this compound |

| Diafenthiuron | Key Intermediate/Precursor |

| Arylimido Hexamolybdates | Ligand Precursor (L1) researchgate.netacs.org |

| 3,5-Diisopropyl-4-aminobiphenyl | Starting Material smolecule.com |

| Rylene-annulated Phthalocyanine | Synthesis Reagent researchgate.net |

Advanced Characterization and Spectroscopic Analysis in Research

High-Resolution Structural Determination (e.g., Single-Crystal X-ray Diffraction)

In the solid state, substituted anilines are known to participate in a variety of intermolecular interactions that dictate their crystal packing. Hydrogen bonds, particularly involving the amine (-NH₂) group as a donor and a suitable acceptor, are a primary directing force in the crystal engineering of such compounds. The presence of bromine and isopropyl groups in 4-Bromo-2,6-diisopropylaniline introduces other potential interactions.

In a derivative of this compound, specifically (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline, the crystal structure reveals a lack of traditional hydrogen bonding. nih.gov This suggests that the steric hindrance imposed by the diisopropyl groups can indeed prevent the formation of strong hydrogen bonds. In such cases, van der Waals forces and other weaker interactions would be the dominant factors in the crystal lattice.

The conformation of the 4-bromo-2,6-diisopropylphenyl group is a key feature of its solid-state structure. The orientation of the isopropyl groups relative to the benzene (B151609) ring can influence both the molecular packing and the compound's reactivity.

A summary of the crystallographic data for the derivative, (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline, is presented below. nih.gov

| Parameter | Value |

| Chemical Formula | C₂₈H₃₈Br₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.099(3) |

| b (Å) | 12.199(4) |

| c (Å) | 13.566(5) |

| β (°) | 104.905(5) |

| V (ų) | 1455.2(9) |

| Z | 2 |

Advanced Spectroscopic Techniques for Elucidating Structure and Reactivity

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural details of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and UV-visible (UV-Vis) spectroscopy each provide complementary information.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the isopropyl protons. The aromatic region would likely display a singlet for the two equivalent protons on the benzene ring due to the symmetrical substitution pattern. The amine protons would appear as a broad singlet. The isopropyl groups would give rise to a septet for the C-H proton and a doublet for the methyl protons, with coupling between them.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the different carbon environments. The aromatic carbons would appear in the typical downfield region, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects. The carbons of the isopropyl groups would be observed in the aliphatic region of the spectrum.

Mass spectrometry is used to determine the molecular weight and can provide information about the compound's structure through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₁₈BrN, the expected monoisotopic mass is approximately 255.0623 g/mol .

In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as a protonated molecule, [M+H]⁺. The presence of bromine would result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted m/z values for various adducts of this compound are shown in the table below. uni.lu

| Adduct | m/z |

| [M+H]⁺ | 256.0695 |

| [M+Na]⁺ | 278.0515 |

| [M-H]⁻ | 254.0550 |

| [M+NH₄]⁺ | 273.0961 |

| [M+K]⁺ | 294.0254 |

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the isopropyl groups would be observed just below 3000 cm⁻¹. The spectrum would also show aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region and a C-N stretching vibration. The C-Br stretch would be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of an aniline (B41778) derivative is characterized by electronic transitions within the benzene ring, which are influenced by the substituents. The amino group acts as a strong auxochrome, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. For this compound, π → π* transitions of the aromatic system are expected. shu.ac.uk The presence of the bromine atom and isopropyl groups can further modify the position and intensity of these absorption maxima. Saturated compounds with atoms containing non-bonding electrons, such as the nitrogen in the amine group, can also undergo n → σ* transitions. shu.ac.uk

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

The electrochemical behavior of aniline and its derivatives is a subject of significant interest due to its relevance in various applications, including the development of conducting polymers, corrosion inhibitors, and synthetic chemistry. The redox properties of these compounds are typically investigated using techniques like cyclic voltammetry (CV), which provides insights into their oxidation and reduction potentials, electron transfer kinetics, and the stability of the electrochemically generated species.

The anodic oxidation of aniline and its derivatives generally commences with the loss of one electron from the nitrogen atom, leading to the formation of a radical cation. nih.gov The stability and subsequent reactions of this radical cation are influenced by the nature of the substituents.

Influence of Substituents on Redox Potential:

The presence of electron-donating or electron-withdrawing groups on the aniline ring significantly alters the ease of oxidation.

Electron-donating groups (e.g., alkyl groups like isopropyl) increase the electron density on the nitrogen atom, making the molecule easier to oxidize. This results in a shift of the oxidation potential to less positive (more negative) values.

Electron-withdrawing groups (e.g., halogens like bromine) decrease the electron density on the nitrogen atom, making the molecule more difficult to oxidize. This leads to a shift of the oxidation potential to more positive values. nih.gov

In the case of this compound, the two isopropyl groups at the ortho positions act as electron-donating groups, while the bromine atom at the para position is an electron-withdrawing group. Therefore, the resulting oxidation potential will be a balance of these opposing electronic effects.

Furthermore, the bulky isopropyl groups at the 2 and 6 positions introduce significant steric hindrance around the amino group. This steric shielding can influence the electrochemical process by affecting the orientation of the molecule at the electrode surface and potentially hindering subsequent coupling reactions that are often observed following the initial oxidation of anilines.

Computational studies on substituted anilines have been employed to predict their one-electron oxidation potentials. umn.edu These theoretical models consider the electronic effects of various substituents to provide estimated redox potentials, which can be a valuable tool in the absence of experimental data.

Expected Cyclic Voltammetry Profile:

A hypothetical cyclic voltammogram of this compound would be expected to show an irreversible or quasi-reversible oxidation peak corresponding to the formation of the radical cation. The exact potential of this peak would be determined by the combined electronic effects of the bromo and diisopropyl substituents. The steric hindrance from the isopropyl groups might also influence the shape and reversibility of the voltammetric wave.

The following table summarizes the general effects of different types of substituents on the oxidation potential of aniline, providing a framework for understanding the expected behavior of this compound.

| Substituent Type | General Effect on Oxidation Potential | Example Substituents |

| Electron-Donating | Shifts to less positive values (easier to oxidize) | Alkyl (e.g., isopropyl), Alkoxy |

| Electron-Withdrawing | Shifts to more positive values (harder to oxidize) | Halogen (e.g., bromine), Nitro |

| Steric Hindrance | Can affect reaction kinetics and follow-up reactions | Bulky alkyl groups (e.g., isopropyl) |

It is important to note that this discussion is based on general principles of electrochemistry for substituted anilines, as direct experimental data for this compound is not available in the cited literature.

Future Directions and Emerging Research Areas for 4 Bromo 2,6 Diisopropylaniline

Exploration of Novel Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For substituted anilines like 4-Bromo-2,6-diisopropylaniline, future research will likely focus on moving away from traditional bromination methods, which often involve harsh reagents and produce significant waste. google.com

Emerging research trends point towards the development of catalyst- and additive-free reactions performed under mild conditions. beilstein-journals.org For instance, methods involving sequential imine condensation–isoaromatization pathways are being explored for the synthesis of various aniline (B41778) derivatives. beilstein-journals.org Another avenue of research is the use of green, multicomponent reactions that combine aromatic aldehydes, cyclohexenones, and amines to produce highly substituted anilines. beilstein-journals.org

Future synthetic strategies for this compound and related compounds could also leverage novel catalytic systems. For example, Ti-catalyzed reactions have been shown to be efficient for the synthesis of anils from substituted anilines. jdigitaldiagnostics.com Additionally, palladium-catalyzed C-N/C-C coupling strategies and Zn(OTf)₂-catalyzed cyclizations are proving effective for creating complex indole (B1671886) scaffolds from aniline precursors, highlighting the potential for developing more sophisticated and sustainable routes to functionalized anilines. organic-chemistry.org

Table 1: Emerging Synthetic Strategies for Substituted Anilines

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Imine Condensation–Isoaromatization | Catalyst- and additive-free; sequential reaction. beilstein-journals.org | Mild conditions, operational simplicity, reduced waste. beilstein-journals.org |

| Multicomponent Reactions | Combines multiple starting materials in one pot. beilstein-journals.org | High atom economy, increased efficiency. |

| Ti-Catalyzed Condensation | Utilizes a homophasic titanium complex as a catalyst. jdigitaldiagnostics.com | High yields and purity, simplified product isolation. jdigitaldiagnostics.com |

| Pd-Catalyzed Coupling | Sequential C-N and C-C bond formation. organic-chemistry.org | Wide applicability for substituted products. organic-chemistry.org |

Development of Advanced Catalytic Systems with Enhanced Performance

The sterically demanding nature of the 2,6-diisopropylphenyl group makes this compound an ideal scaffold for developing advanced ligands for catalysis. Specifically, it is a key precursor for N-heterocyclic carbenes (NHCs), which are highly effective ligands for transition metal catalysts. rsc.orgmdpi.com

The bulky yet flexible nature of NHC ligands derived from this aniline can enhance catalytic efficacy. rsc.orgmdpi.com The steric hindrance provided by the isopropyl groups helps to stabilize the active metal center and prevent catalyst deactivation, while the rotational flexibility of the ligand allows for the accommodation of various substrates. mdpi.com This balance is crucial for challenging cross-coupling reactions. rsc.orgbohrium.com

Future research will focus on designing novel NHC-metal complexes with even greater reactivity and selectivity. bohrium.com The bromine atom in this compound provides a convenient handle for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties. This could lead to the development of highly specialized catalysts for applications such as:

Challenging C-N Cross-Coupling: Nickel-catalyzed N-arylation of sterically hindered amines with aryl chlorides or phenol (B47542) derivatives has been achieved using unsymmetric NHC ligands, demonstrating broad substrate scope and functional group compatibility. rsc.org

Palladium-Catalyzed Reactions: Pd-NHC complexes are being designed for high reactivity in various cross-coupling reactions, including those involving difficult substrates like electron-poor anilines. mdpi.combohrium.com The synthesis of IPr#, a highly hindered NHC ligand, from aniline demonstrates the modularity of this approach for creating broadly applicable catalysts. rsc.org

Metalloenzyme Hybridization: The compound has been used to synthesize ligands for creating artificial metalloenzymes, where a ruthenium catalyst is covalently attached within a protein scaffold. uu.nl This opens up possibilities for enantioselective catalysis in aqueous environments.

Table 2: Applications of Catalytic Systems Based on 2,6-Diisopropylaniline (B50358) Derivatives

| Catalyst System | Metal | Application | Research Finding |

|---|---|---|---|

| Unsymmetric NHC Ligand | Nickel | N-arylation of hindered amines rsc.org | Enables efficient coupling with aryl chlorides/phenol derivatives under mild conditions. rsc.org |

| Bulky, Flexible NHC Ligands | Palladium | Buchwald-Hartwig Coupling mdpi.com | Allows for the use of difficult coupling partners, such as electron-poor anilines. mdpi.com |

| IPr# Ligand | Palladium, Gold, Rhodium | Various Cross-Couplings rsc.org | Highly hindered ligand provides broad activity in N-C, O-C, C-Cl, C-Br, C-S and C-H bond formations. rsc.org |

Design of Next-Generation Functional Materials with Tailored Properties

The unique electronic and structural characteristics of this compound make it a promising building block for a new generation of functional materials. The interplay between the electron-donating amino group, the electron-withdrawing bromine atom, and the sterically bulky isopropyl groups can be harnessed to create materials with specific, tailored properties.

Emerging research in this area includes:

Polymeric Hybrid Materials: The reactive bromo-substituent on arylimido hexamolybdates derived from this compound is highly amenable to cross-coupling reactions. This provides a pathway to synthesize polymeric hybrid materials that incorporate polyoxomolybdates, which could have applications in catalysis and materials science. rsc.org

Organic Electronics: While research on this compound itself in this area is nascent, related compounds like 4-bromo-2,6-difluoroaniline (B33399) are used as hole transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. smolecule.com The structural similarities suggest that derivatives of this compound could be explored for similar applications, where its bulky nature might enhance film morphology and stability.

On-Surface Synthesis: The on-surface synthesis of polymers from precursors containing the 2,6-diisopropylphenyl moiety has been demonstrated, leading to the formation of "ballbot-type" N-heterocyclic carbene polymers. nih.gov This bottom-up approach allows for the precise construction of novel one- and two-dimensional materials with potential applications in nanoelectronics and catalysis.

Deepening Understanding of Biological Mechanisms and Therapeutic Applications

While primarily used as a chemical intermediate, derivatives of this compound hold potential for the development of new therapeutic agents. The sterically hindered aniline motif is found in various bioactive molecules, where it can improve properties like lipophilicity and metabolic stability. rsc.org

Future research is expected to delve deeper into the biological activities of compounds derived from this compound:

Potassium Channel Activators: Novel substituted benzanilides have been synthesized and shown to act as potent smooth muscle relaxants by opening BK (big potassium) channels. nih.gov Given that this compound can be a precursor to such structures, this presents a promising avenue for designing new vasodilating agents. The vasodilation effects of these compounds were inhibited by tetraethylammonium (B1195904) (TEA) and iberiotoxin (B31492) (IbTX), confirming their mechanism of action involves BK channels. nih.gov

Enzyme Inhibitors: The structural features of this aniline could be incorporated into molecules designed to target specific enzymes. For example, halogenated anilines have been studied as potential inhibitors of tyrosine kinases, which are critical targets in cancer therapy. smolecule.com The bulky isopropyl groups could be used to enhance selectivity and binding affinity within the active site of a target protein.

Precursor for Bioactive Scaffolds: The compound is a versatile building block for more complex molecules. Its derivatives have been used in the synthesis of intermediates for pharmacologically active compounds. jdigitaldiagnostics.comuu.nl The ability to use the bromine atom for further coupling reactions (e.g., Suzuki, Buchwald-Hartwig) allows for the construction of diverse molecular libraries for biological screening.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,6-diisopropylaniline |

| 4-bromo-2,6-difluoroaniline |

| Tetraethylammonium (TEA) |

| Iberiotoxin (IbTX) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-2,6-diisopropylaniline, and how are intermediates purified?

- Methodology : A typical synthesis involves diazotization and iodination. For example, in a three-necked flask, this compound is dissolved in MeCN, treated with H₂SO₄ and NaNO₂ at 0–5°C, followed by reaction with KI. Purification uses dichloromethane extraction and flash column chromatography (cyclohexane) to achieve 89% yield .

- Key Data : Reaction conditions (temperature, stoichiometry) and spectroscopic validation (¹H NMR) are critical for confirming regioisomeric purity .

Q. How is this compound utilized in polymer or materials synthesis?

- Methodology : It serves as a precursor for perylenedicarboximides. Condensation with isomerically pure tetrabutyl ester yields intermediates for Stille coupling and subsequent bromination. Ni(dppp)₂ in THF initiates polymerization, requiring strict control of stoichiometry and reaction time .

- Key Data : NMR spectra confirm single-regioisomer purity, while bromination efficiency is monitored via mass spectrometry .

Q. What analytical techniques are used to characterize this compound derivatives?

- Methodology : X-ray crystallography (e.g., monoclinic P2₁/n space group, Bruker APEXII CCD) provides structural parameters (a = 9.099 Å, β = 104.905°). Refinement with SHELXL (R-factor = 0.052) validates bond lengths and angles .

- Key Data : Crystallographic metrics (V = 1455.2 ų, Z = 2) and H-atom constraints ensure accuracy in structural models .

Advanced Research Questions

Q. How do crystallographic refinement challenges arise when analyzing sterically hindered derivatives of this compound?

- Methodology : High steric bulk from isopropyl groups complicates electron density mapping. SHELXL’s constraints (e.g., isotropic displacement parameters for H-atoms) and twin refinement (for high-symmetry space groups) mitigate errors. Multi-scan absorption corrections (SADABS) are critical for data quality .

- Data Contradictions : Discrepancies in R-factors (wR = 0.179 vs. R = 0.052) may arise from anisotropic thermal motion; iterative refinement with SHELXE resolves these .

Q. What role do para-substituents play in modifying the reactivity of this compound in cross-coupling reactions?